3-(Iodomethyl)hexanoic acid
Description
Significance and Research Context of 3-(Iodomethyl)hexanoic Acid in Advanced Organic Synthesis
This compound is a specialized carboxylic acid that has garnered attention in the field of advanced organic synthesis, primarily for its role as a critical building block in the production of pharmaceutically active compounds. Its significance is most prominently highlighted in the synthesis of Brivaracetam, an antiepileptic drug used for the treatment of partial-onset seizures. nih.gov The strategic placement of the iodomethyl group and the carboxylic acid functionality within its structure makes it a valuable intermediate, enabling specific and efficient chemical transformations.
In the context of pharmaceutical manufacturing, the use of well-defined chiral intermediates like the (R)-enantiomer of this compound is crucial for developing enantioselective syntheses that yield the desired biologically active stereoisomer of the final drug product with high optical purity. nih.gov Research has focused on optimizing the synthesis of Brivaracetam by utilizing (R)-3-(iodomethyl)hexanoic acid to improve chemical purity and minimize racemization. nih.gov The compound serves as a precursor that undergoes a series of reactions, including conversion to its acyl chloride, followed by coupling with other chiral synthons to construct the complex architecture of the target molecule. nih.govgoogle.com Its application underscores a key strategy in modern drug development: the use of versatile intermediates to streamline synthetic pathways, enhance yield, and ensure the stereochemical integrity of the final product.
Structural Features and Chemical Reactivity Potential of Iodinated Carboxylic Acids
Iodinated carboxylic acids, such as this compound, possess a unique combination of functional groups that dictate their chemical behavior. The structure of this compound features a hexanoic acid backbone with an iodomethyl (-CH₂I) substituent at the C-3 position. guidechem.com This arrangement confers dual reactivity to the molecule.
The carboxylic acid moiety (-COOH) is a classical functional group that can readily undergo esterification with alcohols or be converted into a more reactive acyl chloride using reagents like thionyl chloride. google.comniscpr.res.in This reactivity is fundamental to its role in synthesis, allowing for the formation of amide bonds, as seen in the synthesis of Brivaracetam where the acyl chloride of this compound is coupled with an amine. nih.gov
The second key feature is the primary alkyl iodide (iodomethyl group). Iodine is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic substitution. This high reactivity allows for the facile introduction of various nucleophiles at this position, a critical step in building more complex molecular frameworks. nih.gov The carbon-iodine bond is weaker compared to carbon-bromine or carbon-chlorine bonds, rendering iodinated compounds more reactive in substitution reactions. nih.gov This enhanced reactivity is a significant advantage in multistep syntheses where mild reaction conditions are often required to preserve other sensitive functional groups within the molecule. niscpr.res.in The interplay between the nucleophilic reactivity at the iodomethyl group and the electrophilic reactivity at the carboxyl carbon makes this compound a versatile synthetic intermediate.
Historical Development and Evolution of Research on this compound
The research trajectory of this compound is intrinsically linked to the development of synthetic routes for second-generation antiepileptic drugs. While the compound itself may have been synthesized earlier, its prominence in the scientific literature grew significantly with the publication of new, efficient pathways to important pharmaceuticals. A notable milestone was the synthetic route for Brivaracetam published in 2004 by Kenda et al. nih.gov This research established a key method for preparing the racemic form of the drug, which involved the ring-opening of 4-propyldihydrofuran-2(3H)-one with trimethylsilyl (B98337) iodide to generate this compound as a crucial intermediate. nih.gov
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(iodomethyl)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUTMZDGYBCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodomethyl Hexanoic Acid
Direct Synthesis Routes from Precursors
Direct synthesis approaches focus on creating 3-(Iodomethyl)hexanoic acid from precursors that already contain the basic hexanoic acid framework or a structure that can be readily converted into it.
A prominent strategy for synthesizing this compound involves the cleavage of a lactone ring. This method is particularly effective as it can establish the required stereochemistry at the C3 position if an enantiomerically pure starting material is used.
The transformation of (R)-4-propyldihydrofuran-2(3H)-one is a key and well-documented route to obtain (R)-3-(Iodomethyl)hexanoic acid. nih.govgoogle.com This lactone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antiepileptic drug Brivaracetam. nih.govacs.orgchemicalbook.com The synthesis starts with the chiral lactone, which undergoes a nucleophilic ring-opening reaction to yield the target acid. nih.gov This specific pathway is advantageous as it allows for the preparation of the high-purity (R)-enantiomer of this compound. google.com The process involves treating the lactone with a suitable iodinating agent that facilitates the cleavage of the ester bond within the ring. google.com
Iodotrimethylsilane (B154268) (TMSI) is a highly effective reagent for the ring-opening of (R)-4-propyldihydrofuran-2(3H)-one. nih.govgoogle.com The reaction involves the nucleophilic attack by the iodide ion, which is facilitated by the activation of the lactone's carbonyl group by the silyl (B83357) moiety. This process cleaves the acyl-oxygen bond of the lactone, resulting in a silyl ester intermediate, which upon aqueous workup, yields (R)-3-(Iodomethyl)hexanoic acid. nih.gov Patented procedures describe dissolving the lactone in a solvent like acetone (B3395972) or dichloromethane (B109758), cooling the mixture, and then adding iodotrimethylsilane to initiate the conversion. google.com This method is a cornerstone in various synthetic schemes for producing derivatives of this compound. nih.govacs.org
Table 1: Synthesis via Ring-Opening of (R)-4-propyldihydrofuran-2(3H)-one
| Precursor | Reagent(s) | Product | Description | References |
| (R)-4-propyldihydrofuran-2(3H)-one | 1. Iodotrimethylsilane (TMSI)2. Water (workup) | (R)-3-(Iodomethyl)hexanoic acid | Nucleophilic ring-opening of the lactone to form the target iodo acid. | nih.govgoogle.comacs.org |
| (R)-4-propyldihydrofuran-2(3H)-one | Trimethylchlorosilane / Sodium Iodide | (R)-3-(Iodomethyl)hexanoic acid | In situ generation of an iodinating agent for lactone ring cleavage. | google.com |
An alternative synthetic approach is the conversion of a hydroxylated analogue, such as 3-(Hydroxymethyl)hexanoic acid, into the target iodo-compound. nih.govnih.gov This method falls under the category of functional group interconversion. The synthesis of (R)-3-(hydroxymethyl)hexanoic acid has been documented, often as a precursor that can be cyclized to form the corresponding lactone, (R)-4-propyldihydrofuran-2(3H)-one. nih.govacs.orgresearchgate.net
The conversion of the primary alcohol in 3-(Hydroxymethyl)hexanoic acid to an iodide typically proceeds in two steps. First, the hydroxyl group is transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. In the second step, this intermediate is subjected to a nucleophilic substitution reaction with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. This classic substitution, often referred to as the Finkelstein reaction, displaces the leaving group to yield this compound.
General halogenation strategies for carboxylic acids can be broadly categorized, but not all are suitable for producing this compound from a hexanoic acid precursor.
Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental method for synthesizing organic halides from carboxylic acids. acs.orgnih.gov This process involves the cleavage of the carbon-carbon bond between the carboxylic group and the rest of the molecule, with the liberation of carbon dioxide. acs.orgnih.gov Historic examples of this reaction type include the Hunsdiecker–Borodine and Kochi reactions, which often required harsh conditions and stoichiometric amounts of toxic metal salts. rsc.org More recent developments have introduced milder conditions using photoredox catalysis with iron or other metals, or even metal-free systems. rsc.orgrsc.orgnih.gov
A critical consideration for this methodology is that the resulting alkyl halide has one fewer carbon atom than the starting carboxylic acid. acs.org Therefore, decarboxylative halogenation is not a viable route for converting a hexanoic acid derivative directly into this compound, as it would lead to a five-carbon iodoalkane. This strategy is fundamentally different from pathways that retain the original carbon skeleton of the carboxylic acid. acs.orgnih.gov
Halogenation Strategies for Alkyl Carboxylic Acids
Process Optimization and Scalability in Synthetic Pathways
Optimizing synthetic routes for efficiency, yield, and cost-effectiveness is crucial for industrial applications. This involves a detailed study of reaction parameters such as solvents, temperature, and pressure.
Influence of Solvent Systems on Reaction Efficiency
The choice of solvent can dramatically impact reaction outcomes, including rate, yield, and selectivity. acs.org In the synthesis of this compound and its intermediates, both protic and aprotic solvents are employed depending on the specific transformation.
For the ring-opening of lactone precursors, aprotic solvents like dichloromethane, chloroform, and toluene (B28343) are commonly used. google.comgoogle.com Dichloromethane is frequently cited for reactions involving the conversion of the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride. nih.govgoogle.com In some cases, the reaction can be run without a solvent, where the reagent itself acts as the reaction medium. google.com For the iodolactonization reaction, which is a key step in many related syntheses, solvents such as dichloromethane, acetonitrile (B52724), and biphasic systems like CHCl3/H2O have been investigated. nih.govoup.com Acetonitrile, in particular, has been shown to be effective for the iodolactonization of α,β,γ,δ-unsaturated acids. oup.com The polarity and coordinating ability of the solvent are critical; dipolar aprotic solvents are known to enhance the rates of nucleophilic substitution reactions. acs.org
Table 1: Solvent Effects on Key Synthetic Steps
| Reaction Step | Solvent System(s) | Observation | Reference(s) |
|---|---|---|---|
| Lactone Ring Opening | Cyclohexane | Enhances reactivity for HBr-mediated opening by favoring protonation of the lactone oxygen. | |
| Iodolactonization | Dichloromethane | Common solvent for Lewis base-catalyzed halolactonization. nih.gov | nih.gov |
| Iodolactonization | Acetonitrile | Effective for cyclization of substituted penta-2,4-dienoic acids. oup.com | oup.com |
| Acid Chlorination | Dichloromethane, Benzene | Used for reaction of the acid with thionyl chloride. nih.govgoogle.com | nih.govgoogle.com |
Temperature and Pressure Effects on Reaction Kinetics and Yield
Temperature is a critical parameter for controlling both reaction rate and selectivity. researchgate.net In the stereoselective synthesis of this compound, temperature control is essential for preserving stereochemical integrity.
As previously mentioned, the diastereoselectivity of iodolactonization can be temperature-dependent, allowing for the selective formation of kinetic or thermodynamic products. wikipedia.org Bartlett and coworkers demonstrated that for five-membered lactones, the cis product (kinetic) is formed at lower temperatures with shorter reaction times, while the trans product (thermodynamic) is favored with longer times and higher temperatures. wikipedia.org In the ring-opening of lactones to form halo-acids, elevated temperatures (e.g., 70-95 °C) are often required to drive the reaction to completion. jocpr.com However, for subsequent steps like acid chlorination, reactions are often run at room temperature or below to maintain stability. google.com For instance, the conversion to 3-iodomethyl hexanoyl chloride can be performed at room temperature over 24 hours. google.com
Pressure is less commonly a varied parameter in these specific syntheses, though distillation under reduced pressure (vacuum) is a standard purification technique for intermediates like 3-iodomethyl hexanoyl chloride to avoid thermal decomposition at atmospheric pressure. google.com
Table 2: Temperature Effects on Reaction Outcomes
| Reaction Step | Temperature | Effect | Reference(s) |
|---|---|---|---|
| Iodolactonization | 0 °C | Favors kinetic cis-lactone product in related systems. researchgate.net | researchgate.net |
| Iodolactonization | Room Temperature | Favors thermodynamic trans-lactone product in related systems. researchgate.net | researchgate.net |
| Lactone Ring Opening with HBr | 70-80 °C | Accelerates reaction to completion within 2-4 hours. | |
| Acid Chlorination | Room Temperature | Standard condition for reaction with thionyl chloride. google.com | google.com |
Strategies for High-Yield Production and Intermediate Isolation
The efficient synthesis of this compound is critical due to its role as a key intermediate in the production of various pharmaceutical compounds. Research has focused on developing high-yield synthetic routes and effective methods for isolating the product and its subsequent intermediates. A primary strategy involves the ring-opening of a lactone precursor, which is considered an effective pathway to the desired acid.
High-yield production strategies often begin with (R)-4-n-propyl-dihydrofuran-2-one. The core of the synthesis is the nucleophilic opening of this lactone ring to introduce the iodomethyl group. One prominent method employs trimethylsilyl (B98337) iodide (TMSI) for this transformation. nih.govacs.org This reagent facilitates the cleavage of the lactone ring to form (R)-3-(iodomethyl)hexanoic acid. nih.gov The reaction conditions, including the choice of solvent and temperature, are crucial for maximizing yield and minimizing side reactions. For instance, reactions using iodotrimethylsilane are often conducted at reduced temperatures, such as 0°C, in a suitable solvent like acetone. google.com
Another approach involves the use of hydrohalic acids. While some methods describe using hydrobromic acid to produce the bromo-analogue, similar principles can be applied for iodination. google.com After the ring-opening reaction is complete, the resulting crude this compound is typically isolated through standard workup procedures. google.com
The isolation of crude this compound generally involves quenching the reaction, followed by liquid-liquid extraction. google.com An organic solvent, commonly dichloromethane (DCM), is used to extract the product from the aqueous phase. google.com The combined organic layers are then dried using an anhydrous salt, such as sodium sulfate, to remove residual water. google.com Finally, the solvent is removed under reduced pressure to yield the crude product. google.com In many synthetic sequences, this crude acid, which can achieve high optical purity (e.g., 97.8%), is used directly in the subsequent step without further purification to avoid potential degradation and yield loss. google.com
A common subsequent step is the conversion of the carboxylic acid to a more reactive acyl chloride, namely 3-iodomethyl-n-hexanoyl chloride. nih.govgoogle.com This is typically achieved by treating the acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. google.com The resulting acyl chloride is a vital intermediate for further reactions, such as amide bond formation. nih.gov This intermediate can be purified by distillation under reduced pressure to achieve high purity. google.com
Detailed Research Findings
The following tables summarize key findings from various synthetic approaches to produce this compound and isolate its key intermediates.
Table 1: Synthetic Strategies for this compound
| Starting Material | Reagent | Solvent | Temperature | Key Outcome | Reference |
|---|---|---|---|---|---|
| (R)-4-n-propyl-dihydrofuran-2-one | Iodotrimethylsilane | Acetone | ~0°C | Formation of (R)-3-iodomethyl-n-hexanoic acid via lactone ring-opening. | google.com |
| (R)-4-n-propyl-dihydrofuran-2-one | Hydrobromic Acid | Not Specified | 70°C | Formation of the bromo-analogue, indicating a potential route for iodo-analogue. | google.com |
| (R)-3-(methoxycarbonyl)hexanoic acid derived intermediate | Trimethylsilyl iodide (TMSI) | Not Specified | Not Specified | Nucleophilic substitution to afford (R)-3-(iodomethyl)hexanoic acid. | nih.govacs.org |
Table 2: Intermediate Isolation and Purification
| Intermediate | Isolation/Purification Method | Reagents/Solvents | Conditions | Result | Reference |
|---|---|---|---|---|---|
| Crude 3-iodomethyl-n-hexanoic acid | Extraction & Concentration | Dichloromethane (DCM), Water, Anhydrous Sodium Sulfate | Room Temperature | Crude product with 97.8% optical purity, used directly in the next step. | google.com |
| 3-iodomethyl-n-hexanoyl chloride | Acyl Chloride Formation | Thionyl Chloride | Room Temperature (24h) or 20°C | Conversion from the carboxylic acid. The crude product is obtained after concentrating under reduced pressure. | google.com |
| 3-iodomethyl-n-hexanoyl chloride | Distillation | None | 85-90°C at 0.32 mmHg | Purified 3-iodomethyl-n-hexanoyl chloride. | google.com |
Chemical Reactivity and Derivatization Pathways of 3 Iodomethyl Hexanoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group (–COOH) is a cornerstone of organic chemistry, participating in numerous well-established reactions. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. For 3-(Iodomethyl)hexanoic acid, this functional group can be converted into several important derivatives, such as acyl halides, esters, and amides, without affecting the iodomethyl group under appropriate conditions.
The conversion of carboxylic acids into acyl halides is a fundamental transformation that significantly enhances the electrophilicity of the carbonyl carbon, thereby activating it for subsequent reactions. The hydroxyl group of a carboxylic acid is a poor leaving group, but it can be converted into a better one. msu.edu In the laboratory, this is commonly achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. openstax.org
For this compound, the reaction with thionyl chloride would produce 3-(Iodomethyl)hexanoyl chloride. This process involves a nucleophilic acyl substitution pathway where the carboxylic acid is first converted to a highly reactive acyl chlorosulfite intermediate. openstax.org This intermediate readily reacts with a nucleophilic chloride ion to yield the final acyl chloride product, along with sulfur dioxide and hydrogen chloride as byproducts. The existence of the closely related compound, (R)-3-(Chloromethyl)hexanoyl Chloride, demonstrates the feasibility of this type of transformation on a similar molecular scaffold. pharmaffiliates.com
Table 1: Common Reagents for Acyl Halide Formation
| Reagent | Formula | Byproducts |
|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |
Esterification is one of the most common derivatization methods for carboxylic acids. The Fischer-Speier esterification, or Fischer esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgchemguide.co.uk This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comchemguide.co.uk
To synthesize an ester from this compound, the acid would be heated with an alcohol (such as methanol (B129727) or ethanol) with a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the alcohol nucleophile. openstax.orgchemguide.co.uk To drive the equilibrium towards the ester product, the alcohol is often used in large excess as the solvent, or the water byproduct is removed as it forms. organic-chemistry.orgmasterorganicchemistry.com The formation of derivatives such as methyl (3R)-3-(iodomethyl)hexanoate confirms that this reaction is applicable to this molecular structure. guidechem.com
Mechanism of Fischer Esterification:
Protonation: The carbonyl oxygen is protonated by the acid catalyst. masterorganicchemistry.com
Nucleophilic Attack: The alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com
Elimination: A molecule of water, a good leaving group, is eliminated. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and form the final ester product. masterorganicchemistry.com
The formation of an amide bond is a critical reaction in the synthesis of peptides and other biologically relevant molecules. researchgate.net Direct reaction between a carboxylic acid and an amine is generally ineffective because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. openstax.org Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com
In peptide synthesis, this activation is achieved using coupling reagents. For this compound, reaction with an amine in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), would yield the corresponding amide. The acid first adds to the carbodiimide, which activates the carboxyl group by converting the hydroxyl into a better leaving group. openstax.org Subsequent nucleophilic attack by the amine forms the amide bond. This methodology is central to solid-phase peptide synthesis and could be used to incorporate the this compound moiety into peptide-like structures. nih.govpeptide.com
Table 2: Common Reagents for Amide Bond Formation
| Reagent Class | Examples | Description |
|---|---|---|
| Carbodiimides | DCC, EDC | Activates the carboxylic acid to facilitate amine attack. openstax.org |
| Aminium/Uronium Salts | HATU, HBTU | Highly efficient reagents that form active esters for rapid coupling. luxembourg-bio.com |
Reactions of the Iodomethyl Functional Group
The iodomethyl group (–CH₂I) in this compound is a primary alkyl halide. The carbon-iodine bond is polarized, making the carbon atom electrophilic and the iodine atom an excellent leaving group. pitt.edu This makes the iodomethyl group highly susceptible to reactions involving nucleophiles and reducing agents.
Primary alkyl halides readily undergo nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. pitt.edu In this one-step process, an incoming nucleophile attacks the electrophilic carbon atom, displacing the iodide ion in a single step that results in an inversion of stereochemical configuration. pitt.eduwikipedia.org The iodomethyl group is particularly reactive in Sₙ2 reactions due to minimal steric hindrance and the fact that iodide is an excellent leaving group. libretexts.org
A wide variety of nucleophiles can be used to displace the iodide, leading to a diverse array of derivatives. This versatility allows for the introduction of numerous functional groups.
Table 3: Examples of Nucleophilic Substitution on the Iodomethyl Group
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide | NaOH | Alcohol (–CH₂OH) |
| Alkoxide | NaOCH₃ | Ether (–CH₂OCH₃) |
| Cyanide | NaCN | Nitrile (–CH₂CN) |
| Azide | NaN₃ | Azide (–CH₂N₃) |
| Thiocyanate | NaSCN | Thiocyanate (–CH₂SCN) |
Reductive dehalogenation is a process that replaces a halogen atom with a hydrogen atom. This transformation is useful for removing the iodine from this compound to yield 3-methylhexanoic acid. Several methods are available for the reduction of alkyl halides. nih.gov
One common strategy is catalytic hydrogenation, where the alkyl iodide is treated with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, often in the presence of a base. acs.org The base is crucial for selectivity, allowing for the deiodination to occur without affecting other sensitive functional groups that might be present in the molecule. acs.org Another approach involves the use of reducing metals, such as zinc, in an aqueous medium. nih.gov Additionally, powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for the reductive dehalogenation of alkyl halides. acs.org
Table 4: Selected Methods for Reductive Dehalogenation
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenation | H₂/Pd-C, Base (e.g., DIEA) | Mild conditions, selective for the C-I bond over many protecting groups. acs.org |
| Metal-Mediated Reduction | Zinc (Zn), Amine Additive | Can be performed in water at room temperature. nih.gov |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent, effective for various alkyl halides. acs.org |
Interactions with Organometallic Reagents
The primary carbon-iodine bond in this compound is susceptible to nucleophilic attack by organometallic reagents. Due to the acidic proton of the carboxylic acid, reagents that are strongly basic, such as Grignard and organolithium reagents, will primarily act as a base, deprotonating the carboxylic acid rather than acting as a nucleophile to displace the iodide. libretexts.org Therefore, less basic organometallic compounds, such as organocuprates (Gilman reagents), are more suitable for achieving carbon-carbon bond formation via substitution of the iodine atom. organicchemistrytutor.commasterorganicchemistry.com
Organocuprates are known to be effective for SN2 reactions with primary alkyl halides. masterorganicchemistry.comyoutube.com The reaction of this compound with a lithium dialkylcuprate would first involve the deprotonation of the carboxylic acid, followed by an SN2 displacement of the iodide by the alkyl group from the cuprate. An acidic workup would then reprotonate the carboxylate to yield the final product. This reaction pathway allows for the extension of the carbon chain at the 3-position.
Illustrative Data Table of Organocuprate Reactions with this compound Analogs:
| Organocuprate Reagent | Expected Product |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Ethylhexanoic acid |
| Lithium diethylcuprate ((CH₃CH₂)₂CuLi) | 3-Propylhexanoic acid |
| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 3-Benzylhexanoic acid |
Note: The above data is illustrative of the expected reactivity based on the known behavior of organocuprates with primary alkyl iodides.
Intramolecular Cyclization and Heterocycle Formation
The structure of this compound is well-suited for intramolecular cyclization to form a five-membered ring, which is kinetically and thermodynamically favorable. Treatment of this compound with a non-nucleophilic base can facilitate the formation of a γ-lactone. The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as an internal nucleophile. This carboxylate attacks the electrophilic carbon bearing the iodine atom in an intramolecular SN2 reaction, displacing the iodide and forming the stable five-membered γ-lactone ring, known as γ-heptalactone or dihydro-4-propyl-2(3H)-furanone.
This type of reaction is a classic example of intramolecular Williamson ether synthesis, leading to the formation of a cyclic ester (lactone). The stability of five-membered rings makes this an efficient process.
Reaction Conditions for Intramolecular Cyclization:
| Base | Solvent | Temperature | Product |
| Sodium bicarbonate (NaHCO₃) | Water / THF | Room Temperature | γ-Heptalactone |
| Potassium carbonate (K₂CO₃) | Acetone (B3395972) | Reflux | γ-Heptalactone |
| Sodium hydride (NaH) | THF | 0 °C to Room Temp | γ-Heptalactone |
Note: The conditions presented are typical for the intramolecular cyclization of γ-haloalkanoic acids to form γ-lactones.
Mechanistic Investigations of Key Transformations
Organometallic Interactions: The mechanism of the reaction with organocuprates is generally considered to proceed through an SN2 pathway. For this compound, the carboxylate formed after deprotonation would not significantly alter the fundamental mechanism at the remote iodomethyl group. The key intermediate would be the transition state of the SN2 reaction, where the nucleophilic alkyl group from the cuprate attacks the carbon atom bonded to the iodine, and the iodine atom acts as the leaving group.
Intramolecular Cyclization: The mechanism for the formation of γ-heptalactone from this compound in the presence of a base involves a key intermediate, the carboxylate anion. The steps are as follows:
Deprotonation: A base removes the acidic proton from the carboxylic acid group to form a carboxylate anion.
Intramolecular Nucleophilic Attack: The negatively charged oxygen of the carboxylate acts as a nucleophile and attacks the electrophilic carbon atom bonded to the iodine. This is an intramolecular SN2 reaction.
Transition State: A five-membered ring transition state is formed where the new carbon-oxygen bond is partially formed, and the carbon-iodine bond is partially broken.
Ring Closure: The carbon-iodine bond breaks completely, and the iodide ion is displaced, resulting in the formation of the cyclic ester, γ-heptalactone.
Organometallic Reactions: The rate of the SN2 reaction with organocuprates would be expected to be second order, depending on the concentration of both the substrate (the lithium salt of this compound) and the organocuprate reagent. Steric hindrance at the electrophilic carbon is minimal for this primary iodide, suggesting a relatively fast reaction rate compared to more substituted halides.
Intramolecular Cyclization: The rate of lactonization is highly dependent on the concentration of the carboxylate anion, which in turn depends on the strength of the base and the pH of the solution. The reaction follows first-order kinetics with respect to the concentration of the γ-iodoalkanoate. The rate-determining step is the intramolecular nucleophilic attack. The high propensity for the formation of a five-membered ring suggests a large rate constant for this cyclization compared to the intermolecular reaction.
Advanced Applications in Organic Synthesis
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
3-(Iodomethyl)hexanoic acid serves as a pivotal precursor in the synthesis of high-value, complex molecules, particularly within the pharmaceutical industry. Its ability to participate in various chemical transformations allows for the efficient construction of intricate molecular frameworks.
This compound is a well-documented intermediate in several synthetic routes to Brivaracetam, an antiepileptic drug used in the treatment of seizures. researchgate.netnih.gov In these syntheses, the compound acts as a crucial electrophile for introducing the n-propyl side chain characteristic of the Brivaracetam molecule.
One established pathway involves the ring-opening of 4-propyldihydrofuran-2(3H)-one using trimethylsilyl (B98337) iodide (TMSI), which directly yields this compound. nih.govacs.org Subsequently, the carboxylic acid is typically activated, often by converting it to its acyl chloride derivative, 3-(iodomethyl)hexanoyl chloride, using reagents like thionyl chloride. nih.govacs.orggoogle.com This activated intermediate then undergoes a nucleophilic substitution reaction with (S)-2-aminobutyramide, leading to the formation of the core pyrrolidinone structure of Brivaracetam. nih.govacs.org An alternative enantioselective approach involves the reaction of trimethylsilyl iodide with a chiral precursor derived from (R)-3-(methoxycarbonyl)hexanoic acid to generate (R)-3-(iodomethyl)hexanoic acid, which helps to control the stereochemistry of the final product. researchgate.netnih.govacs.org
| Starting Material | Key Transformation to Intermediate | Intermediate Formed | Subsequent Reaction Step | Reference |
|---|---|---|---|---|
| 4-propyldihydrofuran-2(3H)-one | Ring-opening with trimethylsilyl iodide | This compound | Conversion to acyl chloride, followed by reaction with (S)-2-aminobutyramide | nih.gov, acs.org |
| (R)-3-(methoxycarbonyl)hexanoic acid | Reduction, cyclization, and nucleophilic substitution with trimethylsilyl iodide | (R)-3-(Iodomethyl)hexanoic acid | Conversion to acyl chloride, followed by N-alkylation of (S)-2-aminobutyramide | nih.gov, acs.org, researchgate.net |
The structural framework of this compound makes it a relevant building block for the synthesis of analogues of gabapentinoids, a class of drugs often used to treat neuropathic pain. wikipedia.orgnih.gov Pregabalin, a prominent member of this class, is chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid. nih.gov While not a direct precursor to commercial Pregabalin due to the differing alkyl chain, this compound represents a key scaffold for creating related compounds.
The reactive carbon-iodine bond in the iodomethyl group serves as an excellent site for nucleophilic substitution. This allows for the introduction of an amino group or other nitrogen-containing functionalities, which are critical for the biological activity of gabapentinoids that target the α2-δ subunit of voltage-gated calcium channels. researchgate.net Synthetic chemists can utilize this compound to explore structure-activity relationships by creating a library of Pregabalin-related compounds with varied substituents, potentially leading to new therapeutic agents for neuropathic pain. researchgate.netmdpi.com The R-enantiomer of Pregabalin, (R)-3-(aminomethyl)-5-methylhexanoic acid, is also a known related compound. usp.orgsigmaaldrich.com
Beyond its specific use in anticonvulsant and analgesic drug synthesis, this compound is a versatile intermediate for incorporation into a wide array of biologically active scaffolds. nih.gov The molecule's two distinct functional groups—the carboxylic acid and the iodomethyl group—provide orthogonal reactivity, enabling its integration into larger, more complex structures.
The carboxylic acid can be readily converted into amides, esters, or other derivatives, allowing it to be coupled with amino acids, peptides, or other bioactive molecules. mdpi.com Simultaneously, the iodomethyl group can undergo substitution reactions to attach the hexanoic acid core to various molecular frameworks. This dual functionality allows it to act as a linker or a foundational element in the design of new chemical entities for drug discovery and chemical biology. For instance, it can be used to build scaffolds that mimic or interact with biological systems, potentially leading to compounds with novel therapeutic properties. nih.govresearchgate.net
Utilization in Total Synthesis Strategies of Natural Products and Analogues
In the field of total synthesis, which focuses on the complete chemical synthesis of complex natural products, this compound serves as a potential and valuable building block. frontiersin.orgnih.govnih.gov Many natural products feature aliphatic acid chains as part of their core structure. The hexanoic acid backbone of this compound provides a ready-made six-carbon unit that can be elaborated upon.
The true synthetic utility in this context comes from the iodomethyl group. As an effective electrophile and a precursor for organometallic reagents, it facilitates key bond-forming reactions, such as carbon-carbon chain extensions or the formation of heterocyclic rings. This functional handle allows synthetic chemists to strategically connect the hexanoic acid fragment to other parts of a complex target molecule. While specific, high-profile total syntheses directly employing this compound are not extensively documented, its structural motifs and reactivity profile make it an attractive intermediate for constructing fragments of polyketides, fatty acid derivatives, and other classes of natural products. mdpi.commdpi.com
Potential Contributions to Functional Materials and Polymer Chemistry
The unique chemical properties of this compound suggest potential applications in the development of functional materials and polymers. The presence of an organoiodide group makes it a candidate for use in controlled radical polymerization techniques. google.com
Specifically, it could function as a chain transfer agent or an initiator in Iodine Transfer Polymerization (ITP). researchgate.net This method allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The carboxylic acid group adds another layer of functionality. It can be preserved during polymerization and then used for post-polymerization modification, enabling the attachment of other molecules, such as dyes, cross-linkers, or bioactive moieties, to the polymer backbone. This bifunctionality could be exploited to create specialized polymers for applications in drug delivery, advanced coatings, or functional surfaces for biomedical devices. researchgate.net
Theoretical and Computational Chemistry Studies of 3 Iodomethyl Hexanoic Acid
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods such as ab initio calculations and Density Functional Theory (DFT) are instrumental in elucidating this structure. fiveable.me These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.
Molecular Orbital (MO) theory describes the distribution of electrons within a molecule. wayne.edu Key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For 3-(Iodomethyl)hexanoic acid, a computational analysis would likely involve geometry optimization to find the most stable arrangement of atoms, followed by a calculation of the molecular orbitals. The presence of electronegative oxygen and iodine atoms would significantly influence the electron distribution and the nature of the frontier orbitals.
Table 1: Hypothetical Electronic Properties of this compound This table presents illustrative data that could be obtained from quantum chemical calculations.
| Property | Calculated Value (Hartrees) | Calculated Value (eV) |
| HOMO Energy | -0.258 | -7.02 |
| LUMO Energy | -0.045 | -1.22 |
| HOMO-LUMO Gap | 0.213 | 5.80 |
Conformational Analysis and Stereochemical Considerations
The flexibility of the hexanoic acid backbone and the rotation around its single bonds mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers between them. nih.govmdpi.com This is crucial as the molecule's biological activity and reactivity can be highly dependent on its three-dimensional shape.
Computational methods can systematically explore the potential energy surface of the molecule by rotating specific dihedral angles and calculating the energy of each resulting geometry. This allows for the identification of local and global energy minima. Given that the molecule has a stereocenter at the C3 position, computational studies can also be used to analyze the properties of its different stereoisomers (R and S enantiomers).
Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the kind of data generated from a conformational search, showing the relative stability of different spatial arrangements.
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | 60° (gauche) | 0.5 | 30 |
| B | 180° (anti) | 0.0 | 55 |
| C | -60° (gauche) | 0.8 | 15 |
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms. researchgate.net By modeling the interaction of this compound with other reactants, it is possible to map out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, most importantly, the transition states.
A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Quantum chemical methods can calculate the geometry and energy of these fleeting structures. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the reaction rate. For a molecule like this compound, such studies could model reactions like nucleophilic substitution at the iodomethyl group or reactions involving the carboxylic acid moiety.
Table 3: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction This table provides an example of how computational chemistry can be used to compare the feasibility of different reaction pathways.
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| SN2 with Hydroxide | -5.2 | +15.8 | 21.0 |
| SN2 with Ammonia | -3.1 | +18.2 | 21.3 |
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, which can aid in the interpretation of experimental spectra. winterschool.ccopenalex.orgscispace.com For this compound, these methods can be used to predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.
Predicted NMR chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be compared to experimental data to confirm the molecular structure. Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. Discrepancies between the calculated and experimental spectra can often be reconciled by considering factors such as solvent effects or intermolecular interactions.
Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table illustrates the typical comparison made between computationally predicted spectroscopic data and experimental results.
| Parameter | Predicted Value | Experimental Value |
| 13C NMR Chemical Shift (C=O) | 175.2 ppm | 174.8 ppm |
| 1H NMR Chemical Shift (CH-I) | 3.25 ppm | 3.21 ppm |
| IR Frequency (C=O stretch) | 1725 cm-1 | 1718 cm-1 |
| IR Frequency (C-I stretch) | 590 cm-1 | 595 cm-1 |
Analytical Methodologies for Research on 3 Iodomethyl Hexanoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 3-(Iodomethyl)hexanoic acid, enabling both the separation of the compound from impurities and its precise quantification. Gas and liquid chromatography are the principal techniques utilized for these purposes.
Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for assessing the purity of this compound. Due to the relatively low volatility of carboxylic acids, a derivatization step is often required prior to analysis. nih.gov This typically involves converting the carboxylic acid group into a more volatile ester, such as a methyl ester, by reacting the compound with an agent like methanolic HCl. nih.gov
Once derivatized, the sample is introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The eluting compounds then enter the mass spectrometer, which provides mass-to-charge ratio data, confirming the identity of the target compound and any impurities. The purity is determined by comparing the peak area of the this compound derivative to the total area of all detected peaks.
Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Typical Condition |
|---|---|
| Column | Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d.) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 50°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 35-500 amu |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for quantification in solutions without the need for derivatization. Reversed-phase HPLC is the most common mode employed for carboxylic acids. libretexts.org
In this method, a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used with a nonpolar stationary phase, such as a C18 column. akjournals.com The separation is based on the differential partitioning of the compound between the mobile and stationary phases. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. eaglebio.com Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxyl group provides some UV absorbance, or a mass spectrometer for enhanced sensitivity and specificity. mdpi.comresearchgate.net
Table 2: Typical HPLC Conditions for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at ~210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise structure of this compound. Both ¹H NMR and ¹³C NMR are used to map the proton and carbon environments within the molecule.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The protons on the carbon adjacent to the carboxylic acid (α-protons) are expected to appear in the 2-2.5 ppm region. ntu.edu.sg The protons of the iodomethyl group (CH₂I) would likely resonate in the 2.5-4.0 ppm range due to the deshielding effect of the iodine atom. libretexts.org The remaining protons of the alkyl chain would appear further upfield.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 160-180 ppm region. ntu.edu.sg The carbon of the iodomethyl group would be found at a relatively high field for a carbon bonded to a halogen. The other carbons of the hexanoic acid backbone would resonate at characteristic chemical shifts for alkyl chains. bmrb.io
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| COOH | 11.0 - 12.0 | 175 - 180 |
| C2-H₂ | ~2.3 | ~40 |
| C3-H | ~2.5 | ~45 |
| CH₂I | ~3.2 | ~10 |
| C4-H₂ | ~1.5 | ~35 |
| C5-H₂ | ~1.3 | ~22 |
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₇H₁₃IO₂), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation pattern is often predictable. Iodoalkanes are known to readily lose the iodine atom due to the weakness of the C-I bond. jove.com Carboxylic acids typically show fragmentation through the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). oregonstate.edu Key expected fragments for this compound are detailed in the table below.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Identity of Fragment | Description of Loss |
|---|---|---|
| 256 | [C₇H₁₃IO₂]⁺ | Molecular Ion (M⁺) |
| 239 | [C₇H₁₂IO]⁺ | Loss of OH (M - 17) |
| 211 | [C₆H₁₂I]⁺ | Loss of COOH (M - 45) |
| 129 | [C₇H₁₃O₂]⁺ | Loss of I (M - 127) |
Methods for Stereochemical Analysis
Since this compound possesses a chiral center at the C3 position, methods for stereochemical analysis are necessary to distinguish between its enantiomers. A common strategy for the analysis of chiral carboxylic acids involves derivatization with a chiral reagent to form a pair of diastereomers. tcichemicals.com
For example, the racemic this compound can be reacted with a chiral amine or alcohol of known absolute configuration. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or GC. tcichemicals.com Once separated, the absolute configuration can often be determined using techniques like X-ray crystallography on a suitable crystalline derivative or by using advanced NMR methods in the presence of a chiral solvating agent. nih.gov Circular dichroism (CD) spectroscopy is another powerful technique that can be used to determine the absolute stereochemistry. mtu.edu
Chiral Chromatography for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a primary and highly accurate method for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. uma.esnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. wikipedia.org
For an acidic compound like this compound, anion-exchanger type CSPs are particularly effective. chromatographyonline.com These stationary phases operate based on an ion-exchange mechanism where the anionic analyte interacts with a protonated chiral selector on the stationary phase. chromatographyonline.com The separation is a result of transient diastereomeric complexes formed between the enantiomers and the CSP, which have different energies and stabilities. wikipedia.org
The mobile phase composition, temperature, and flow rate are optimized to achieve baseline separation of the two enantiomer peaks. sigmaaldrich.com A common approach for acidic compounds involves using polar organic mobile phases, such as methanol or acetonitrile, with acidic and salt additives to control the ionization state of the analyte and selector. chromatographyonline.com Detection is typically performed using a standard UV detector, as most organic molecules absorb ultraviolet light. heraldopenaccess.us
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram using the following formula:
ee (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Illustrative HPLC Data for Enantiomeric Excess Determination of a this compound Sample
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee %) |
|---|---|---|---|
| (R)-3-(Iodomethyl)hexanoic acid | 8.76 | 1,520,000 | 95.0% |
| (S)-3-(Iodomethyl)hexanoic acid | 10.21 | 40,000 |
This table presents hypothetical data for illustrative purposes.
Optical Rotation Measurements for Chiral Purity
Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. libretexts.org Enantiomers of the same compound rotate light by an equal magnitude but in opposite directions. masterorganicchemistry.com This property is harnessed to determine the chiral purity, also known as optical purity, of a sample, which is conceptually equivalent to enantiomeric excess. masterorganicchemistry.com
The measurement is performed using a polarimeter. The specific rotation, [α], is a characteristic constant for a pure chiral compound under a specific set of conditions (temperature, solvent, concentration, and the wavelength of light used). masterorganicchemistry.com
To determine the chiral purity of a research sample of this compound, its observed rotation is measured and compared to the known specific rotation of the pure enantiomer. The optical purity is calculated as:
Optical Purity (%) = (Observed Specific Rotation of Sample / Specific Rotation of Pure Enantiomer) x 100
A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero because the rotations of the individual enantiomers cancel each other out. heraldopenaccess.us While this method is valuable, it is generally considered less precise than chiral chromatography for determining enantiomeric excess, especially for samples with very high purity. It is, however, a rapid and non-destructive technique. nih.gov
Hypothetical Data for Chiral Purity Determination of this compound via Optical Rotation
| Parameter | Value |
|---|---|
| Known Specific Rotation of Pure (S)-enantiomer | +25.0° |
| Observed Specific Rotation of Research Sample | +23.5° |
| Calculated Chiral (Optical) Purity | 94.0% |
This table presents hypothetical data for illustrative purposes.
Impurity Profiling and Quality Control in Research Samples
Impurity profiling is the identification, quantification, and characterization of unwanted chemical substances present in a research sample or active pharmaceutical ingredient (API). wikipedia.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that underscore the importance of controlling impurities to ensure the quality and safety of drug substances. nih.govnih.gov For research samples, understanding the impurity profile is critical as impurities can interfere with biological assays and compromise the validity of scientific results.
Potential impurities in a sample of this compound can originate from several sources:
Starting Materials: Unreacted precursors from the synthesis.
Intermediates: Compounds formed during intermediate steps of the synthesis that were not fully converted to the final product.
By-products: Unwanted molecules formed from side reactions occurring during the synthesis.
Degradation Products: Impurities formed by the decomposition of the final compound during storage or handling.
A combination of analytical techniques is typically used for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is often the primary tool for separating and quantifying impurities. nih.gov For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable, providing molecular weight and fragmentation data that help to identify the impurity's structure. dtu.dkresearchgate.net
Table of Potential Impurities in Research Samples of this compound
| Potential Impurity | Potential Source | Typical Analytical Method |
|---|---|---|
| Hexanoic acid | Starting material or by-product | GC-MS, LC-MS |
| 3-(Hydroxymethyl)hexanoic acid | By-product (hydrolysis of iodo group) | HPLC-UV, LC-MS |
| Unreacted Chiral Auxiliary | Synthesis Reagent | HPLC-UV |
| Residual Solvents (e.g., Heptane, Acetonitrile) | Purification Process | Gas Chromatography (GC) |
This table lists plausible, hypothetical impurities for illustrative purposes.
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Protocols
The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on sustainability and atom economy. studyrocket.co.uknsf.gov For the synthesis of 3-(Iodomethyl)hexanoic acid and related organoiodine compounds, future research will likely focus on moving away from traditional methods that often involve hazardous reagents and generate significant waste.
One promising avenue is the development of catalytic processes that utilize safer and more environmentally benign iodine sources. researchgate.net Traditional halogenation reactions can have poor atom economy, producing stoichiometric quantities of byproducts that require separation and disposal. studyrocket.co.ukrsc.org Future protocols will aim to maximize the incorporation of reactants into the final product, a key tenet of atom economy. kccollege.ac.inbuecher.delibretexts.org This can be achieved through the design of reactions with fewer steps and the use of catalysts that enable more efficient bond formations. eurekalert.org
A potential sustainable route to a precursor of this compound could involve the iodolactonization of an appropriate unsaturated carboxylic acid. chemistnotes.comwikipedia.org This reaction forms a carbon-iodine and a carbon-oxygen bond in a single step, often under mild conditions. wikipedia.org Research in this area is focused on developing catalytic and enantioselective versions of this transformation to enhance its efficiency and applicability. rsc.org
Table 1: Comparison of Traditional vs. Sustainable Halogenation Approaches
| Feature | Traditional Halogenation | Sustainable Halogenation |
| Reagents | Often uses elemental halogens (e.g., I2), which can be hazardous. | Employs safer, easier to handle iodine sources like iodide salts. rsc.org |
| Atom Economy | Can be low due to the formation of stoichiometric byproducts. studyrocket.co.ukrsc.org | High atom economy is a primary goal, minimizing waste. kccollege.ac.inbuecher.delibretexts.org |
| Catalysis | May not be catalytic, requiring stoichiometric amounts of reagents. | Relies on efficient catalytic systems to reduce reagent usage. eurekalert.org |
| Environmental Impact | Higher potential for generating hazardous waste. | Aims to be environmentally benign with reduced waste streams. researchgate.net |
Exploration of Novel Catalytic Systems for Efficient Transformations
The development of novel catalytic systems is paramount for achieving efficient and selective synthesis of this compound. Current research in organic synthesis is heavily focused on the C-H functionalization of carboxylic acids, which allows for the direct conversion of C-H bonds into new functional groups. mpg.deacs.orgresearchgate.net This approach is highly desirable as it avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. mdpi.com
For the synthesis of this compound, catalysts that can selectively activate the C-H bond at the 3-position of hexanoic acid for iodination would be a significant breakthrough. Palladium-catalyzed reactions have shown promise in the C-H functionalization of free carboxylic acids. mpg.de Additionally, iron-catalyzed decarboxylative halogenation of aliphatic carboxylic acids under visible light presents another innovative approach. rsc.org
Furthermore, the development of asymmetric catalytic systems is a major trend. nih.gov Since this compound is a chiral molecule, enantioselective catalysis would be crucial for producing single enantiomers, which is often a requirement for pharmaceutical applications. nih.gov This can be achieved through the use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts. frontiersin.orggist.ac.kracs.org Flavin-dependent halogenases are also being explored for their potential in asymmetric catalysis. nih.gov
Table 2: Emerging Catalytic Strategies for Halogenation
| Catalytic Strategy | Description | Potential for this compound Synthesis |
| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization. mpg.deacs.orgresearchgate.net | Could enable a more direct and efficient synthesis from hexanoic acid. |
| Photocatalysis | Use of light to drive chemical reactions, often under mild conditions. rsc.org | Iron-catalyzed decarboxylative iodination is a potential route. rsc.org |
| Asymmetric Catalysis | Enantioselective synthesis of chiral molecules using chiral catalysts. nih.govnih.gov | Crucial for producing enantiomerically pure this compound for potential pharmaceutical use. |
| Biocatalysis | Use of enzymes, such as halogenases, for selective halogenation. nih.gov | Flavin-dependent halogenases could offer a highly selective and environmentally friendly synthetic route. nih.gov |
Expanding the Scope of Applications in Fine Chemical and Pharmaceutical Industries
Halogenated compounds, including α-halo carboxylic acids and their derivatives, are valuable intermediates in organic synthesis. wikipedia.org this compound, with its reactive carbon-iodine bond, has the potential to be a versatile building block for the synthesis of more complex molecules in the fine chemical and pharmaceutical industries.
The iodomethyl group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This makes it a useful precursor for the synthesis of substituted hexanoic acid derivatives with potential biological activity. For instance, 3-iodomethyl cephalosporins are known intermediates in the preparation of antibiotics. google.com While not a cephalosporin (B10832234) itself, this highlights the utility of the iodomethyl moiety in constructing medicinally relevant scaffolds.
Future research will likely involve exploring the reactions of this compound with different nucleophiles to create libraries of new compounds. These compounds could then be screened for various biological activities. The development of efficient methods to synthesize this compound will undoubtedly spur its use in medicinal chemistry and materials science. For example, propanoic acid, 3-iodo-2-(iodomethyl)- is noted for its potential applications in organic synthesis and pharmaceutical development. smolecule.com
Integration of Advanced Computational Techniques for Rational Design and Discovery
Advanced computational techniques are becoming indispensable tools in modern chemical research, aiding in the rational design of molecules and the elucidation of reaction mechanisms. acs.org For this compound, computational methods can be applied in several key areas.
Firstly, computational modeling can be used to study the mechanisms of its synthesis, such as the iodolactonization reaction. nih.govresearchgate.netrsc.org Understanding the reaction pathway can help in optimizing reaction conditions and designing more efficient catalysts. For instance, ab initio metadynamics simulations have been used to investigate the dynamics of halolactonization reactions. nih.govresearchgate.net
Secondly, computational tools can be employed in the rational design of enzyme inhibitors. nih.gov182.160.97researchgate.netnih.gov If this compound is to be used as a scaffold for drug discovery, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding of its derivatives to biological targets. nih.govnih.govrsc.org This can help in prioritizing which derivatives to synthesize and test, thereby accelerating the drug discovery process. The incorporation of halogen atoms can significantly influence the binding of a molecule to its target through interactions like halogen bonding. mdpi.com
Table 3: Computational Approaches in the Study of this compound
| Computational Technique | Application |
| Quantum Mechanics (e.g., DFT) | Elucidation of reaction mechanisms for synthesis. nih.govresearchgate.netrsc.org |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of the molecule and its interactions with other molecules. |
| Molecular Docking | Predicting the binding mode of this compound derivatives to biological targets. rsc.org |
| QSAR (Quantitative Structure-Activity Relationship) | Developing models to predict the biological activity of derivatives based on their chemical structure. nih.govnih.gov |
Q & A
Q. What statistical approaches validate reproducibility in synthetic batches?
- Methodology : Perform ANOVA on triplicate syntheses using IBM SPSS. Report means ± SD for yield, purity, and impurity profiles. Use PCA to correlate reaction conditions (e.g., temperature, catalyst load) with outcomes .
Tables
Q. Table 1. Key Spectral Parameters for this compound
| Technique | Conditions/Parameters | Reference |
|---|---|---|
| -NMR | 500 MHz, CDCl: δ 3.3 (t, J=6 Hz, CHI) | |
| HRMS (Orbitrap) | ESI+, m/z 217.02 ([M+H]) | |
| GC-MS | DB-5MS, 70 eV, 40–300 m/z |
Q. Table 2. Optimization of Coupling Reactions
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.5–8.5 | Maximizes thiol reactivity |
| Temperature | 25–35°C | Minimizes isomerization |
| Solvent | 50% DMSO/HO | Enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
